![molecular formula C17H24O11 B13433904 2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jaspolyside is a secoiridoid glycoside isolated from the leaves of Jasminum polyanthum . Secoiridoids are a class of compounds known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . Jaspolyside, in particular, has garnered attention for its potential therapeutic applications.
準備方法
The preparation of Jaspolyside involves the extraction from the leaves of Jasminum polyanthum. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the bioactive compounds . The leaves are dried, powdered, and subjected to solvent extraction, followed by purification using chromatographic techniques . Industrial production methods may involve large-scale extraction and purification processes to obtain significant quantities of the compound.
化学反応の分析
Jaspolyside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Jaspolyside can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Jaspolyside has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study the reactivity of secoiridoid glycosides . In biology, Jaspolyside has shown potential as an antioxidant and anti-inflammatory agent, making it a candidate for further research in the treatment of oxidative stress-related diseases . In medicine, its antimicrobial properties have been explored for potential use in developing new antibiotics . Additionally, Jaspolyside has applications in the industry, particularly in the development of natural product-based pharmaceuticals .
作用機序
The mechanism of action of Jaspolyside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammatory pathways . Jaspolyside has been shown to activate antioxidant enzymes and inhibit pro-inflammatory cytokines, thereby reducing oxidative damage and inflammation . The compound also interacts with cellular signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, to exert its therapeutic effects .
類似化合物との比較
Jaspolyside is unique among secoiridoid glycosides due to its specific chemical structure and pharmacological properties. Similar compounds include oleuropein, ligustroside, and angustifolioside B, which are also secoiridoid glycosides isolated from various plant species . While these compounds share some pharmacological activities, such as antioxidant and anti-inflammatory effects, Jaspolyside is distinguished by its specific molecular interactions and therapeutic potential .
特性
分子式 |
C17H24O11 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid |
InChI |
InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20)/b7-3+/t8?,10-,12-,13+,14-,16+,17+/m1/s1 |
InChIキー |
XSCVKBFEPYGZSL-JQUKCQOOSA-N |
異性体SMILES |
C/C=C\1/[C@@H](OC=C(C1CC(=O)O)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13433837.png)


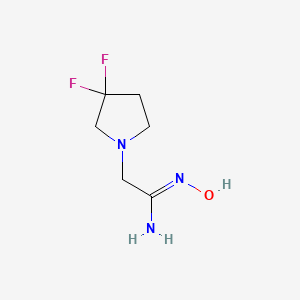
![1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid](/img/structure/B13433858.png)
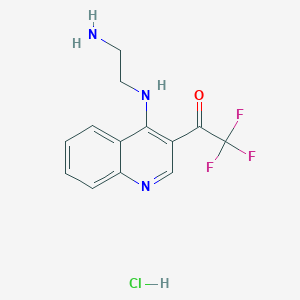
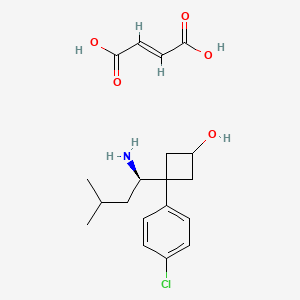
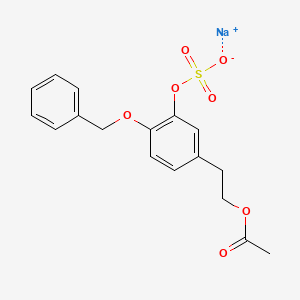
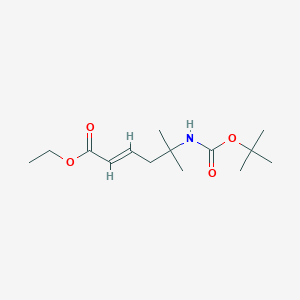
![Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester](/img/structure/B13433881.png)
![(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one](/img/structure/B13433883.png)
